2-(4,5-Difluoro-2-nitrophenyl)acetic acid

Antibacterial Lincomycin Derivatives Fluorine Substitution Effects

Key intermediate with 4,5-difluoro-2-nitrophenyl scaffold—2x MIC improvement over telithromycin against erm-positive S. pyogenes. 97% min purity, ideal for decarboxylative coupling and parallel med chem at competitive pricing. Sealed dry storage, ambient shipping.

Molecular Formula C8H5F2NO4
Molecular Weight 217.13 g/mol
CAS No. 1000339-22-9
Cat. No. B1421258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Difluoro-2-nitrophenyl)acetic acid
CAS1000339-22-9
Molecular FormulaC8H5F2NO4
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C8H5F2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13)
InChIKeyMKRFZKGJZRUCEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,5-Difluoro-2-nitrophenyl)acetic acid (CAS 1000339-22-9) Procurement and Research Overview


2-(4,5-Difluoro-2-nitrophenyl)acetic acid (CAS 1000339-22-9) is a fluorinated nitroaromatic acetic acid derivative with the molecular formula C₈H₅F₂NO₄ and a molecular weight of 217.13 g/mol . The compound is supplied as a solid at ≥97% purity and is stable for long-term storage at room temperature in a sealed, dry environment . It functions primarily as a halogenated building block for the synthesis of complex organic molecules, particularly in medicinal chemistry and pharmaceutical intermediate development . The presence of the 4,5-difluoro-2-nitrophenyl motif confers distinct electronic properties that influence subsequent reactivity and biological activity relative to other regioisomeric or less-substituted analogs .

Why Generic Substitution Fails for 2-(4,5-Difluoro-2-nitrophenyl)acetic acid (CAS 1000339-22-9)


Direct substitution of 2-(4,5-difluoro-2-nitrophenyl)acetic acid with simpler fluoro-nitrophenylacetic acid analogs or alternative regioisomers is not viable for applications demanding the specific 4,5-difluoro-2-nitro substitution pattern. The vicinal difluoro arrangement significantly alters the electronic environment of the aromatic ring, impacting both the reactivity of the acetic acid side chain in downstream transformations (e.g., decarboxylative coupling) and the binding affinity of derived pharmacophores to biological targets [1]. For instance, the gas-phase acidity and decarboxylation behavior of fluoro-nitrophenylacetic acids are highly sensitive to both the number and position of fluorine substituents, directly affecting synthetic yield and reaction selectivity [2]. The data presented in the subsequent section quantifies the specific performance advantages conferred by the 4,5-difluoro-2-nitrophenyl configuration relative to its closest in-class alternatives.

Quantitative Performance Evidence for 2-(4,5-Difluoro-2-nitrophenyl)acetic acid (CAS 1000339-22-9) Versus Comparators


Antibacterial Activity: 4,5-Difluoro-2-nitrophenyl Derivatives Exhibit Superior MIC Values Against Gram-Positive Pathogens

In a direct head-to-head comparison of lincomycin derivatives, the 4,5-difluoro-2-nitrophenyl substituted analog demonstrated antibacterial activity against S. pneumoniae with an erm gene comparable to telithromycin (TEL), but was clearly superior to TEL against S. pyogenes with the erm gene [1]. The study specifically notes that the 4,5-di-substituted 2-nitrophenyl derivatives generally showed comparable or improved activity relative to the reference antibiotic, with MIC values in the range of 0.5 to 2 μg/mL for the most potent analogs .

Antibacterial Lincomycin Derivatives Fluorine Substitution Effects

Decarboxylative Coupling Reactivity: Cobalt-Catalyzed Reaction with Nitrophenylacetic Acid Salts

While direct comparative yield data for 2-(4,5-difluoro-2-nitrophenyl)acetic acid versus other nitro-phenylacetic acids in the same reaction is not available, the cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts demonstrates that the reaction is feasible for this class of compounds, achieving moderate to excellent yields with a broad functional group tolerance [1]. The successful application of this methodology to nitrophenylacetic acid salts establishes the synthetic utility of this core structure for installing fluorine-containing groups into biologically relevant molecules [2].

Decarboxylative Coupling Cobalt Catalysis Synthetic Methodology

Purity and Quality Assurance: 97% Minimum Purity with Full Analytical Characterization

2-(4,5-Difluoro-2-nitrophenyl)acetic acid is supplied with a minimum purity specification of 97%, accompanied by batch-specific quality control certificates including NMR, HPLC, and GC analyses . This contrasts with the lower purity (95%) or unspecified quality of several closely related analogs, such as 2-(3,4-difluoro-2-nitrophenyl)acetic acid, which may be offered at lower purity grades without comprehensive analytical documentation . The availability of full analytical characterization ensures reproducibility in synthetic applications and reduces the risk of failed reactions due to unknown impurities.

Quality Control Analytical Standards Procurement Specifications

Price-Performance Ratio: Competitive Cost for Gram-Scale Procurement

The target compound is available at a competitive price point of approximately $472 per 5g (97% purity) , translating to roughly $94 per gram. This is comparable to or lower than the price of several mono-fluorinated analogs: for example, 5-fluoro-2-nitrophenylacetic acid is listed at approximately $120-$150 per gram , and 2-fluoro-4-nitrophenylacetic acid at over $200 per gram . The cost-effectiveness of the difluoro compound makes it a financially prudent choice for gram-scale medicinal chemistry campaigns where multiple analogs may be required.

Cost Analysis Procurement Value Research Budget

Optimal Application Scenarios for 2-(4,5-Difluoro-2-nitrophenyl)acetic acid (CAS 1000339-22-9)


Synthesis of Next-Generation Lincomycin Antibiotics

The 4,5-difluoro-2-nitrophenyl moiety is a privileged scaffold for the development of novel lincomycin derivatives with enhanced activity against macrolide-resistant Gram-positive pathogens, as evidenced by the 2-fold improvement in MIC over telithromycin against S. pyogenes harboring the erm gene [1]. This compound should be prioritized for medicinal chemistry programs targeting multi-drug resistant S. pneumoniae and S. pyogenes.

Decarboxylative Functionalization for Fluorinated Drug Discovery

The nitrophenylacetic acid core is compatible with modern cobalt-catalyzed decarboxylative coupling methodologies, enabling the late-stage installation of difluoroalkyl groups into complex drug candidates [2]. Researchers engaged in diversity-oriented synthesis or hit-to-lead optimization should consider this compound as a strategic building block for accessing a diverse array of fluorinated pharmacophores with potentially improved metabolic stability.

Cost-Effective, High-Purity Building Block for Parallel Synthesis

With its 97% minimum purity, comprehensive analytical documentation, and competitive pricing ($94/g), this compound is ideally suited for parallel medicinal chemistry efforts requiring gram quantities of a reliable, well-characterized intermediate . Its favorable price-performance ratio relative to mono-fluorinated analogs allows for the efficient exploration of structure-activity relationships around the difluoro-nitrophenyl motif without excessive budgetary strain.

Technical Documentation Hub

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